Pr 104

Description

Properties

IUPAC Name |

2-[N-(2-bromoethyl)-2,4-dinitro-6-(2-phosphonooxyethylcarbamoyl)anilino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN4O12PS/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSOKPMDWVRVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN4O12PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005607 | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851627-62-8 | |

| Record name | PR 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851627-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PR 104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851627628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05968 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Bromoethyl){2-[(methanesulfonyl)oxy]ethyl}amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16D2ZT7DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PR-104: A Technical Guide to a Hypoxia-Activated Prodrug

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors frequently outgrow their vascular supply, leading to regions with low oxygen concentration, a state known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing significantly to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) represent a therapeutic strategy designed to exploit this unique feature of the tumor microenvironment.[1] These agents are administered in a relatively non-toxic form and are bioactivated to potent cytotoxic agents by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1]

PR-104 is a dinitrobenzamide mustard prodrug developed to selectively eliminate these resistant hypoxic tumor cells.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that undergoes systemic conversion to its active prodrug form, PR-104A.[1][3] PR-104A is then selectively metabolized in hypoxic tissues to reactive nitrogen mustards that function as DNA cross-linking agents.[3][4] However, subsequent research revealed a dual mechanism of activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a discovery with significant implications for its therapeutic window and toxicity profile.[3][5][6] This guide provides an in-depth technical overview of the mechanism, metabolism, preclinical and clinical evaluation, and toxicology of PR-104.

Mechanism of Action and Bioactivation

PR-104 is a two-stage prodrug system.[4] The administered compound, PR-104, is a water-soluble phosphate ester designed for favorable formulation and administration.[1][4] In vivo, it is rapidly hydrolyzed by ubiquitous alkaline phosphatases to the more lipophilic alcohol metabolite, PR-104A, which is the direct hypoxia-activated prodrug.[5][7] The activation of PR-104A to its cytotoxic forms proceeds via two distinct reductive pathways.

Hypoxia-Dependent One-Electron Reduction

In the hypoxic microenvironment of tumors (typically <1% O₂), PR-104A is activated by one-electron reductases.[5] The primary enzyme implicated in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), though other diflavin oxidoreductases can also contribute.[5][6]

-

Formation of a Nitro Radical: A one-electron reduction of one of the nitro groups on the dinitrobenzamide ring of PR-104A forms a nitro radical anion.[5][6]

-

Oxygen-Sensitive Futile Cycle: In the presence of sufficient oxygen (normoxia), this highly reactive radical is rapidly re-oxidized back to the parent PR-104A, preventing the formation of active metabolites. This "futile cycle" is the key to the drug's hypoxia selectivity.[5]

-

Formation of Active Metabolites: Under hypoxic conditions, the nitro radical undergoes further reduction to form the cytotoxic hydroxylamine metabolite (PR-104H) and, subsequently, the amine metabolite (PR-104M).[5][8][9]

-

DNA Damage: Both PR-104H and PR-104M are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.[4][5][9]

Hypoxia-Independent Two-Electron Reduction by AKR1C3

It was later discovered that PR-104A is also a substrate for the aldo-keto reductase 1C3 (AKR1C3) enzyme.[6] AKR1C3 catalyzes a concerted two-electron nitro-reduction, a process that bypasses the oxygen-sensitive nitro radical intermediate and is therefore refractory to inhibition by oxygen.[6] This means activation can occur in well-oxygenated tissues that express AKR1C3.[5][6] While this can contribute to antitumor activity in AKR1C3-positive tumors, it is also a major source of "off-target" toxicity, particularly in bone marrow progenitor cells which express the enzyme.[6][8]

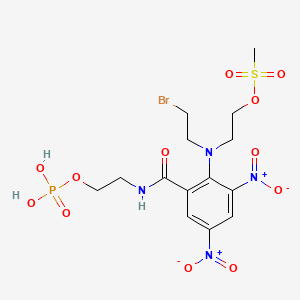

Caption: PR-104 activation pathways.

Preclinical Evaluation

In Vitro Cytotoxicity

The cytotoxicity of PR-104A was evaluated against a panel of human tumor cell lines under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions. A significant increase in potency, typically 10- to 100-fold, was observed under hypoxia, demonstrating the drug's selective activation.[2][4]

Table 1: In Vitro Cytotoxicity of PR-104A in Human Tumor Cell Lines

| Cell Line | Tumor Type | Hypoxic Cytotoxicity Ratio (HCR)¹ |

|---|---|---|

| SiHa | Cervical | >98 |

| HT29 | Colon | >112 |

| H460 | Lung | 28 |

| Panc-01 | Pancreatic | >14 |

| 22RV1 | Prostate | >10 |

| HepG2 | Hepatocellular | Low (High AKR1C3) |

| SNU-398 | Hepatocellular | High (Low AKR1C3) |

¹ HCR is the ratio of the drug concentration causing 50% cell kill (IC₅₀) under aerobic conditions to that under hypoxic conditions. Data compiled from multiple preclinical studies.[2][10]

In Vivo Antitumor Activity

PR-104 demonstrated significant single-agent activity in multiple human tumor xenograft models.[2] In tumor excision assays, PR-104 was shown to be more effective at killing both hypoxic (radioresistant) and aerobic tumor cells compared to the earlier HAP tirapazamine or conventional mustards at equivalent host toxicity.[2][4] Furthermore, PR-104 showed greater than additive antitumor activity when combined with chemotherapies likely to spare hypoxic cells, such as gemcitabine and docetaxel.[2][11]

Table 2: Preclinical Antitumor Activity of PR-104 in Xenograft Models

| Tumor Model | Treatment | Outcome |

|---|---|---|

| H460 (Lung) | PR-104 Monotherapy | Significant tumor growth delay |

| SiHa (Cervical) | PR-104 + Radiation | Greater killing of hypoxic cells than radiation alone |

| Panc-01 (Pancreatic) | PR-104 + Gemcitabine | Greater than additive antitumor activity |

| 22RV1 (Prostate) | PR-104 + Docetaxel | Greater than additive antitumor activity |

| Hep3B (HCC) | PR-104 Monotherapy | Significant reduction in tumor growth |

Data sourced from Patterson et al., 2007 and Abbattista et al., 2015.[2][12]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: Human tumor cell lines were cultured in appropriate media under standard conditions (37°C, 5% CO₂).

-

Hypoxic Conditions: For hypoxic exposure, cells were placed in a sealed gassing chamber and flushed with a certified gas mixture of 5% CO₂, 10% H₂, and balance N₂. Oxygen levels were maintained below 100 ppm.

-

Drug Exposure: Cells were exposed to a range of concentrations of PR-104A for a specified period (e.g., 1-4 hours) under either aerobic or hypoxic conditions.

-

Assessment of Viability: After drug exposure, cells were washed and incubated for several days to allow for colony formation. Colonies were then fixed, stained (e.g., with methylene blue), and counted. The surviving fraction was calculated relative to untreated controls to determine IC₅₀ values.[2]

DNA Damage Assays (Comet Assay and γH2AX Formation)

-

Purpose: To confirm that PR-104A selectively causes DNA damage under hypoxia.

-

Methodology (Comet Assay): SiHa cells were treated with PR-104A under aerobic or hypoxic conditions. Nuclei were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The extent of DNA damage was quantified by measuring the tail moment.

-

Methodology (γH2AX): Cells were treated as above, then fixed and stained with an antibody specific for phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks. The formation of γH2AX foci was quantified using immunofluorescence microscopy.[2]

Caption: General experimental workflow for preclinical evaluation of PR-104.

Clinical Trials and Human Pharmacokinetics

PR-104 has been evaluated in several Phase I and II clinical trials in patients with solid tumors and hematological malignancies.[13][14][15]

Pharmacokinetics

Following intravenous infusion, PR-104 is rapidly and extensively converted to PR-104A, with the pre-prodrug having a very short half-life.[16] PR-104A exhibits linear pharmacokinetics.[17] A major clearance mechanism for PR-104A in humans is glucuronidation of its alcohol side-chain by UGT-2B7.[10] Compromised hepatic function, as seen in patients with advanced hepatocellular carcinoma (HCC), can lead to reduced PR-104A clearance and severe toxicity.[10]

Table 3: Pharmacokinetic Parameters of PR-104A in Patients (1100 mg/m² dose)

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Cₘₐₓ (Peak Concentration) | 12,000 ± 3,600 | ng/mL |

| AUC (Total Exposure) | 26,000 ± 10,000 | ng·h/mL |

| t₁/₂ (Half-life) | 2.5 ± 1.1 | hours |

| CL (Clearance) | 48 ± 18 | L/h/m² |

Data from a Phase I study in patients with advanced solid tumors.[16]

Clinical Efficacy and Toxicity

Phase I dose-escalation studies established a maximum tolerated dose (MTD) of 1,100 mg/m² administered every 21 days.[16][17] The primary dose-limiting toxicity (DLT) was myelosuppression, particularly neutropenia and thrombocytopenia.[8][16][18] This is believed to result from a combination of AKR1C3 expression in hematopoietic progenitor cells and the naturally hypoxic environment of the bone marrow.[7][8] Other common drug-related adverse events included fatigue, nausea, and vomiting.[19]

While objective responses in solid tumors were infrequent, some patients experienced disease stabilization.[17] A Phase II study in small cell lung cancer (SCLC) was conducted to evaluate the response rate.[13] Another Phase I/II study explored PR-104 in relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), based on the rationale that the bone marrow is a hypoxic environment.[3][14]

Table 4: Summary of Key Clinical Trials of PR-104

| Trial ID | Phase | Patient Population | Dosing Schedule | MTD / Dose | Key Findings & DLTs |

|---|---|---|---|---|---|

| NCT00349167 | I | Advanced Solid Tumors | 1-hr IV, every 3 weeks | 1,100 mg/m² | DLTs: Fatigue, myelosuppression. PK target reached.[15][16] |

| NCT00459836 | Ib | Advanced Solid Tumors | In combination with Docetaxel or Gemcitabine | 140-1100 mg/m² | DLTs: Neutropenia, thrombocytopenia, infection, fatigue.[18] |

| NCT00544674 | II | Small Cell Lung Cancer | 1-hr IV, every 21 days | N/A | Designed to estimate response rate and safety.[13] |

| NCT01037556 | I/II | Relapsed/Refractory AML & ALL | Dose escalation | 1.1 to 4 g/m² | DLTs: Myelosuppression, febrile neutropenia, infection. Confirmed hypoxia in leukemic microenvironment.[14] |

Toxicology and Off-Target Effects

The primary toxicity associated with PR-104 is severe, dose-dependent myelosuppression.[8] Unlike preclinical studies in mice where gastrointestinal toxicity was dose-limiting, human trials revealed significant hematological toxicity at much lower relative doses.[7] This discrepancy is attributed to the aerobic, hypoxia-independent activation of PR-104A by human AKR1C3, an enzyme not expressed in the same manner in murine bone marrow.[6][7] The combination of AKR1C3 expression and the hypoxic nature of the bone marrow niche creates a "perfect storm" for toxicity to hematopoietic stem and progenitor cells.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PR-104 - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - ProQuest [proquest.com]

- 17. ascopubs.org [ascopubs.org]

- 18. d-nb.info [d-nb.info]

- 19. ascopubs.org [ascopubs.org]

PR-104: A Technical Guide to a Hypoxia-Activated Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a novel hypoxia-activated prodrug that has been the subject of extensive preclinical and clinical investigation as a potential anti-cancer agent.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of PR-104, with a focus on the core scientific data and experimental methodologies. Solid tumors often develop regions of low oxygen, or hypoxia, which contributes to resistance to conventional therapies like radiation and chemotherapy.[2][3] PR-104 was designed to selectively target these hypoxic tumor cells, offering a promising strategy to overcome treatment resistance.[2]

Discovery and Rationale

PR-104 was developed as a water-soluble phosphate ester "pre-prodrug".[1][3] This design allows for rapid conversion in the body to its more lipophilic and active prodrug form, PR-104A.[1][3] The rationale behind this approach was to create a compound that could be administered intravenously and would subsequently be activated to a potent cytotoxic agent specifically within the tumor microenvironment.[4]

Mechanism of Action

The activation of PR-104 is a multi-step process that leads to the formation of potent DNA cross-linking agents.[5]

Activation Cascade

-

Systemic Conversion: Following administration, PR-104 is rapidly hydrolyzed by ubiquitous systemic phosphatases to PR-104A.[5][6]

-

Cellular Uptake and Bioreduction: PR-104A enters tumor cells where it undergoes bioreduction. This is the key step that confers selectivity.[5]

Dual Activation Pathways

PR-104A has a unique dual activation mechanism:

-

Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[7][8][9] These metabolites are potent DNA alkylating agents.[9]

-

AKR1C3-Dependent Activation: It was later discovered that PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][7] This finding expanded the potential application of PR-104 to tumors with high AKR1C3 expression, even in normoxic conditions.[7]

DNA Damage and Cell Death

The active metabolites, PR-104H and PR-104M, induce interstrand DNA cross-links.[5] These lesions are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Facebook [cancer.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pre-clinical Evaluation of PR-104 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PR-104 is a hypoxia-activated prodrug (HAP) that has demonstrated significant anti-tumor activity in a range of pre-clinical solid tumor models. As a water-soluble phosphate ester "pre-prodrug," it is designed for targeted activation within the tumor microenvironment, aiming to spare healthy, well-oxygenated tissues.[1][2] This technical guide provides a comprehensive overview of the pre-clinical data for PR-104, focusing on its mechanism of action, efficacy as a monotherapy and in combination, and key experimental protocols for its evaluation. Quantitative data from various studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Mechanism of Action

The therapeutic strategy of PR-104 is centered on its selective conversion to a potent DNA cross-linking agent within tumor tissues.[3] This activation is achieved through two principal pathways, making it effective in tumors with distinct molecular characteristics.

Upon intravenous administration, PR-104 is rapidly hydrolyzed by systemic phosphatases into its more lipophilic and active prodrug form, PR-104A.[1][4] The subsequent activation of PR-104A to its cytotoxic metabolites—the hydroxylamine PR-104H and the amine PR-104M—is dependent on the cellular environment.[1][5]

-

Hypoxia-Dependent Activation: In the low-oxygen conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[1][6] This process is inhibited by molecular oxygen, providing a mechanism for tumor selectivity.[1]

-

AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-independent manner through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2] This is particularly relevant for tumors that overexpress AKR1C3, even in normoxic regions.[6]

The resulting active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce inter-strand cross-links, leading to cell cycle arrest and apoptosis.[1][3]

Data Presentation: Pre-clinical Efficacy and Pharmacokinetics

The following tables summarize quantitative data from key pre-clinical studies of PR-104, covering in vitro cytotoxicity, in vivo anti-tumor activity in xenograft models, and pharmacokinetic parameters.

Table 1: In Vitro Hypoxia-Selective Cytotoxicity of PR-104A

| Cell Line | Tumor Type | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| SiHa | Cervical Cancer | 0.1 - 0.2 | 10 - 20 | 100 |

| HT29 | Colon Cancer | 0.2 - 0.4 | 20 - 40 | 100 |

| H460 | Lung Cancer | 0.1 - 0.3 | 10 - 30 | 100 |

| Panc-01 | Pancreatic Cancer | N/A | N/A | N/A |

| 22RV1 | Prostate Cancer | N/A | N/A | N/A |

Data synthesized from studies demonstrating a 10- to 100-fold increase in PR-104A cytotoxicity under hypoxic conditions.[3][7][8]

Table 2: In Vivo Efficacy of PR-104 Monotherapy in Xenograft Models

| Tumor Model | Tumor Type | PR-104 Dose (mg/kg) | Dosing Schedule | Outcome |

| Multiple Solid Tumors | Various | 550 (MTD) | Weekly | Objective responses in 21 of 34 solid tumor models.[9] |

| Multiple Solid Tumors | Various | 270 | Weekly | No significant tumor regressions observed.[9] |

| HT29, SiHa, H460 | Colon, Cervical, Lung | MTD | Single Dose | Greater killing of hypoxic and aerobic cells than tirapazamine.[3][7] |

| Hep3B, HepG2 | Hepatocellular Carcinoma | 250 | qd x 6 (i.p.) | Significant reduction in tumor growth.[10] |

| Six of eight xenografts | Various | N/A | N/A | Demonstrated single-agent activity.[3][7] |

Table 3: In Vivo Efficacy of PR-104 Combination Therapy

| Tumor Model | Tumor Type | Combination Agent | PR-104 Dose | Outcome |

| Panc-01 | Pancreatic | Gemcitabine | N/A | Greater than additive anti-tumor activity.[3][7] |

| 22RV1 | Prostate | Docetaxel | N/A | Greater than additive anti-tumor activity.[3][7] |

| SiHa, H460, HT29 | Cervical, Lung, Colon | Radiation (15-20 Gy) | 20% of MTD | Significant activity against radioresistant (hypoxic) cells.[11] |

| All 4 HCC models | Hepatocellular Carcinoma | Sorafenib (80 mg/kg) | 250 mg/kg | Significantly active in all 4 xenograft models.[10] |

Table 4: Pre-clinical vs. Clinical Pharmacokinetic Parameters

| Species | Dose | PR-104A Cmax (µg/mL) | PR-104A AUC (µg·h/mL) | Notes |

| Mouse | 326 mg/kg (i.v.) | N/A | N/A | PR-104A concentrations similar in most tissues; lowest in brain.[1] |

| Human | 675 mg/m² (weekly) | 9.91 ± 2.61 | 11.09 ± 3.05 | MTD for weekly schedule.[12] |

| Human | 1,100 mg/m² (q3wk) | N/A | N/A | MTD for 3-week schedule; exceeded PK target for activity in xenografts.[4][13] |

Note: Direct comparison is challenging due to differences in dosing units (mg/kg vs. mg/m²). However, studies suggest that plasma exposures associated with high-level pre-clinical activity may not be reached in human patients at the MTD.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pre-clinical findings. The following sections describe standard protocols used in the evaluation of PR-104.

Human Tumor Xenograft Model

This protocol outlines the establishment and use of human tumor xenografts in immunocompromised mice to evaluate the in vivo efficacy of PR-104.

-

Cell Culture: Culture the human tumor cell line of interest (e.g., HT29, SiHa) to 80-90% confluency.[1]

-

Cell Preparation: Harvest cells and resuspend them in sterile PBS or culture medium. For some models, mix with Matrigel to improve the tumor take rate.[1]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID, NIH-III nude).

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (Length x Width²)/2). Also, monitor animal body weight as an indicator of toxicity.

-

Drug Administration: Reconstitute lyophilized PR-104 powder in a suitable vehicle (e.g., 5% dextrose in water) immediately before use. Administer PR-104 intravenously (i.v.) or intraperitoneally (i.p.) at the specified dose and schedule. The control group receives the vehicle alone.[1]

-

Efficacy Assessment: Continue monitoring tumor volume and body weight. Efficacy is determined by comparing tumor growth between treated and control groups, using metrics such as tumor growth inhibition (TGI) or tumor growth delay (TGD).[1][3]

Assessment of Tumor Hypoxia via Pimonidazole Staining

This immunohistochemistry protocol is used to quantify the hypoxic fraction in tumor tissues, which is critical for interpreting the efficacy of a hypoxia-activated prodrug.

-

Pimonidazole Administration: Administer the hypoxia marker pimonidazole to tumor-bearing mice via intraperitoneal injection.

-

Tumor Excision and Fixation: After a set time for the marker to distribute, excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.[1]

-

Sectioning: Cut 4 µm sections from the paraffin-embedded tumor blocks.[1]

-

Immunohistochemistry (IHC):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval.

-

Incubate sections with a primary antibody specific for pimonidazole adducts.[1]

-

Incubate with an appropriate secondary antibody.

-

Develop the signal using a suitable substrate kit (e.g., DAB).[1]

-

Counterstain with hematoxylin to visualize cell nuclei.[1]

-

-

Analysis: Capture images of the stained sections. Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area using image analysis software.[1]

In Vitro Cytotoxicity Assay

This assay is used to determine the concentration of PR-104A that inhibits cell growth by 50% (IC50) under both aerobic and hypoxic conditions.

-

Cell Seeding: Seed human tumor cells in multi-well plates and allow them to adhere overnight.

-

Hypoxic Conditions: For the hypoxic arm, place plates in a hypoxic chamber with a low oxygen atmosphere (e.g., <0.1% O₂).

-

Drug Exposure: Treat cells with a serial dilution of PR-104A for a specified duration (e.g., 4 hours).[7]

-

Recovery: After exposure, wash the cells and replace the drug-containing medium with fresh medium. Return plates to standard (aerobic) or hypoxic conditions for a recovery period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as MTT, SRB, or CellTiter-Glo assay.

-

Data Analysis: Plot cell viability against drug concentration and calculate IC50 values for both aerobic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as (Aerobic IC50 / Hypoxic IC50).[7]

Mechanisms of Resistance

Understanding potential resistance mechanisms is critical for patient selection and the development of combination strategies.

-

Low AKR1C3 Expression: In the absence of severe hypoxia, tumor cells with low or absent expression of the AKR1C3 enzyme are resistant to PR-104, as they lack the primary mechanism for aerobic activation.[14]

-

Insufficient Hypoxia: For tumors that are AKR1C3-negative, efficacy is almost entirely dependent on the presence of a sufficiently hypoxic microenvironment. Well-oxygenated tumors will not effectively activate PR-104A.[14]

-

Enhanced DNA Repair: As PR-104's active metabolites function by creating DNA cross-links, cancer cells with highly proficient DNA repair pathways may be able to mitigate the damage and survive treatment.[14]

Conclusion

PR-104 is a rationally designed hypoxia-activated prodrug with a dual mechanism of activation that has demonstrated compelling anti-tumor activity in a variety of pre-clinical solid tumor models.[3][7] Its efficacy is pronounced in hypoxic environments and in tumors expressing the AKR1C3 enzyme.[1] The provided data and protocols offer a foundational guide for researchers to design and interpret further pre-clinical studies. Future investigations should focus on validating biomarkers for patient selection (i.e., tumor hypoxia and AKR1C3 expression) and exploring rational combination therapies to overcome potential resistance and enhance therapeutic outcomes.[1][10]

References

- 1. benchchem.com [benchchem.com]

- 2. PR-104 - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Initial Testing of the Hypoxia-Activated Prodrug PR-104 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Dual-Edged Sword: A Technical Guide to the Activation of PR-104 by Nitroreductase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has garnered significant interest in oncology for its potential to selectively target the oxygen-deficient microenvironments characteristic of solid tumors. This dinitrobenzamide mustard prodrug is designed to be systemically stable and undergo conversion to its active cytotoxic form primarily within the hypoxic zones of cancerous tissues. This activation is mediated by nitroreductase enzymes, which reduce the nitro groups of PR-104, leading to the formation of potent DNA cross-linking agents. However, the clinical development of PR-104 has revealed a more complex activation profile, with significant implications for its therapeutic window and toxicity. This technical guide provides an in-depth exploration of the core mechanisms of PR-104 activation by nitroreductases, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid researchers in the field of drug development.

Core Mechanism of PR-104 Activation

PR-104 is administered as a water-soluble phosphate ester "pre-prodrug," which is rapidly hydrolyzed in vivo by alkaline phosphatases to its more lipophilic and biologically active alcohol form, PR-104A.[1][2] The activation of PR-104A into its potent DNA-alkylating metabolites, the hydroxylamine PR-104H and the amine PR-104M, occurs through two distinct reductive pathways.[1][3]

Hypoxia-Dependent One-Electron Reduction

In the hypoxic microenvironment of solid tumors (typically <1% O₂), PR-104A is a substrate for one-electron reductases.[1] The predominant enzyme in this pathway is NADPH:cytochrome P450 oxidoreductase (POR), although other diflavin oxidoreductases can also contribute.[4][5][6][7] This process involves the formation of a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent PR-104A in a futile cycle, thus preventing the formation of the cytotoxic metabolites and conferring hypoxia selectivity. Under hypoxic conditions, the nitro radical undergoes further reduction to form the active metabolites, PR-104H and PR-104M.[1]

Aerobic Two-Electron Reduction by Aldo-Keto Reductase 1C3 (AKR1C3)

A pivotal discovery in the study of PR-104 was its activation under aerobic (normoxic) conditions by the human enzyme aldo-keto reductase 1C3 (AKR1C3).[3][8] AKR1C3 is a two-electron reductase that bypasses the oxygen-sensitive nitro radical intermediate, directly reducing PR-104A to its active metabolites.[7] This oxygen-insensitive activation pathway has significant clinical implications, as AKR1C3 is overexpressed in various tumor types, but is also present in normal tissues, such as hematopoietic stem cells, which can lead to off-target toxicity.[7]

The final active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that induce inter- and intra-strand cross-links, leading to cell cycle arrest and apoptosis.[1][9]

Quantitative Data

The efficacy and selectivity of PR-104A are quantified by several key parameters, including enzyme kinetics and cytotoxicity under different oxygen conditions.

Enzyme Kinetics

The kinetic parameters for the reduction of PR-104A by recombinant human AKR1C3 have been determined, providing insight into the efficiency of this aerobic activation pathway.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Reference |

| Recombinant Human AKR1C3 | PR-104A | 20.6 ± 2.6 | 0.800 ± 0.025 | [3] |

In Vitro Cytotoxicity

The cytotoxic potential of PR-104A and its active metabolites is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines under both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR), calculated as the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, is a measure of the drug's selectivity for hypoxic cells.

| Cell Line | Histotype | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| SiHa | Cervical Carcinoma | 25 | 0.25 | 100 | [9] |

| HT29 | Colon Carcinoma | 30 | 0.3 | 100 | [9] |

| H460 | Non-Small Cell Lung Cancer | 12 | 0.1 | 120 | [9] |

| A549 | Non-Small Cell Lung Cancer | 1.5 | 0.3 | 5 | [3] |

| HCT116 | Colon Carcinoma | 18 | 0.15 | 120 | [3] |

| 22Rv1 | Prostate Carcinoma | 4 | 0.2 | 20 | [3] |

| Panc-1 | Pancreatic Carcinoma | 50 | 0.5 | 100 | [9] |

| NCI/ADR-RES | Ovarian Carcinoma | 60 | 0.5 | 120 | [9] |

| OVCAR-3 | Ovarian Carcinoma | 40 | 1 | 40 | [9] |

| SK-OV-3 | Ovarian Carcinoma | 50 | 5 | 10 | [9] |

The active metabolites of PR-104A, PR-104H and PR-104M, are significantly more potent than the prodrug under aerobic conditions.

| Cell Line | Histotype | IC50 (µM) - PR-104H (Aerobic) | IC50 (µM) - PR-104M (Aerobic) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~0.07 | Not Reported | [3] |

| HCT116 | Colon Carcinoma | ~0.9 | Not Reported | [3] |

| 22Rv1 | Prostate Carcinoma | ~0.2 | Not Reported | [3] |

| HT29 | Colon Carcinoma | ~1.5 | Not Reported | [3] |

| SiHa | Cervical Carcinoma | ~1.2 | Not Reported | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PR-104 activation and its downstream effects is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of human reductases that activate the dinitrobenzamide mustard prodrug PR-104A: a role for NADPH:cytochrome P450 oxidoreductase under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The role of AKR1C3 in PR-104 metabolism

An In-depth Technical Guide on the Core Role of AKR1C3 in PR-104 Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

PR-104 is a phosphate ester pre-prodrug developed to target hypoxic tumor cells.[1][2] In the body, it is rapidly hydrolyzed by phosphatases to its active alcohol form, PR-104A, a dinitrobenzamide mustard.[3][4] The primary design of PR-104A leverages the hypoxic environment of solid tumors for bioactivation. Under low-oxygen conditions, one-electron reductases, such as cytochrome P450 oxidoreductase (POR), convert PR-104A into its cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[5][6]

However, a critical alternative pathway for PR-104A bioactivation exists that is independent of oxygen levels. This aerobic activation is mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3).[1][3] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and generating the same DNA-alkylating metabolites.[5] This "off-target" activation in well-oxygenated normal tissues expressing AKR1C3, such as bone marrow progenitors, is a significant factor in the dose-limiting myelotoxicity observed in clinical trials.[5][7] Conversely, high AKR1C3 expression in certain tumors, including T-cell acute lymphoblastic leukemia (T-ALL) and subsets of solid tumors like non-small cell lung carcinoma, presents a therapeutic opportunity, rendering these cancers highly sensitive to PR-104.[1][8][9] This document provides a detailed technical overview of the role of AKR1C3 in the metabolism of PR-104, summarizing key quantitative data, experimental methodologies, and the underlying biochemical pathways.

The Metabolic Pathway of PR-104 Activation

The bioactivation of PR-104 is a multi-step process involving both systemic enzymes and specific tumor-associated reductases. The central role of AKR1C3 is in the direct, oxygen-insensitive reduction of the active prodrug, PR-104A.

Caption: Metabolic activation pathways of PR-104.

Data Presentation

The interaction between AKR1C3 and PR-104A has been quantified through enzyme kinetics, cell-based cytotoxicity assays, and in vivo tumor models.

Table 1: Enzyme Kinetic Parameters

This table summarizes the Michaelis-Menten kinetics of PR-104A reduction by recombinant human AKR1C3. The data demonstrate a high affinity of the enzyme for the prodrug.

| Enzyme | Substrate | Km (μmol/L) | Kcat (min⁻¹) | Reference |

| Recombinant Human AKR1C3 | PR-104A | 20.6 ± 2.6 | 0.800 ± 0.025 | [3] |

Table 2: Cellular Sensitivity to PR-104A

The expression of AKR1C3 directly correlates with increased cellular sensitivity to PR-104A, particularly under aerobic conditions.

| Cell Line | Genetic Background | Condition | Fold Sensitization (vs. Parental) | Reference |

| HCT116 Clone 1 | AKR1C3 Overexpression | Aerobic | ~10-fold | [3] |

| HCT116 Clone 1 | AKR1C3 Overexpression | Anoxic | 44-fold | [3] |

| ALL-11 | BCP-ALL, AKR1C3 Overexpression | In vitro (Aerobic) | 9-fold | [8] |

Table 3: In Vivo Antitumor Activity

Studies using human tumor xenografts in mice confirm that AKR1C3 expression is a major determinant of PR-104 efficacy.

| Xenograft Model | AKR1C3 Status | Treatment | Outcome | Reference |

| Panel of 9 Human Tumor Lines | High AKR1C3 | PR-104 (348 mg/kg) | Trend to greater clonogenic cell kill (P = 0.063) | [3] |

| AKR1C3-negative models | Overexpression | PR-104 | Strongly enhanced antitumor activity | [1][2] |

| ALL-11 (BCP-ALL) | Overexpression | PR-104 | Significant increase in survival vs. empty vector (P < 0.0001) | [8] |

| HCT116 WT vs. AKR1C3#6 | WT vs. High | PR-104 (human equivalent dose) | >4.0 log cell kill in AKR1C3#6 vs. ~2.5 in WT | [7] |

Experimental Protocols

The following sections detail the methodologies used to characterize the role of AKR1C3 in PR-104A metabolism.

Recombinant AKR1C3 Enzyme Kinetics Assay

This protocol is used to determine the kinetic parameters of PR-104A reduction by purified AKR1C3.

Caption: Workflow for in vitro enzyme kinetics assay.

Detailed Steps:

-

Preparation: Recombinant human AKR1C3 is diluted to 2 μmol/L in a 100 mmol/L potassium phosphate buffer (pH 7.4).[3]

-

Reaction Mixture: The buffer contains a fixed concentration of NADPH (100 μmol/L), bovine serum albumin (0.5 mg/mL), and varying concentrations of the substrate, PR-104A (e.g., 0–150 μmol/L).[3]

-

Initiation and Monitoring: Reactions are initiated by adding the enzyme and are immediately monitored for the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at 37°C using a diode array spectrophotometer.[3]

-

Analysis: Initial reaction rates are calculated from the linear phase of the absorbance curve. Kinetic constants (Km and Kcat) are then determined by fitting the data to the Michaelis-Menten equation.[3]

Cell-Based Cytotoxicity and Metabolism Assays

This workflow assesses how AKR1C3 expression affects cellular sensitivity to PR-104A and its metabolism.

Caption: Workflow for cellular cytotoxicity and metabolism assays.

Detailed Steps:

-

Cell Lines: Experiments typically use a panel of human cancer cell lines with varying endogenous AKR1C3 expression or isogenic cell lines where AKR1C3 is ectopically expressed.[3][4]

-

Clonogenic Survival Assay: Cells are treated with PR-104A for a short duration (e.g., 1 hour) under either aerobic or anoxic conditions. After treatment, they are plated at low density and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted to determine the surviving fraction relative to untreated controls.[3]

-

Metabolite Quantification: Cells are incubated with PR-104A, and at specific time points, the reaction is stopped. The concentrations of the active metabolites, PR-104H and PR-104M, in the cell lysates and supernatant are quantified using a sensitive LC/MS/MS method.[4]

-

Protein Expression: AKR1C3 protein levels in the cell lines are measured by Western blot analysis to correlate expression with cytotoxicity and metabolite formation.[3]

In Vivo Human Tumor Xenograft Studies

This protocol evaluates the antitumor efficacy of PR-104 in relation to AKR1C3 expression in a preclinical animal model.

Detailed Steps:

-

Tumor Implantation: Human tumor cells (either high or low AKR1C3-expressing) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[3]

-

Treatment: Once tumors reach a specified size, mice are treated with a single dose of PR-104 (e.g., 348 mg/kg, i.p.).[3]

-

Efficacy Assessment: Antitumor activity is assessed by two primary methods:

-

Tumor Growth Delay: Tumor volumes are measured regularly over time to determine the delay in growth compared to vehicle-treated controls.[7]

-

Ex Vivo Clonogenic Assay: 24 hours post-treatment, tumors are excised, disaggregated into single-cell suspensions, and plated for a clonogenic assay to determine the fraction of surviving tumor cells.[3]

-

-

Biomarker Analysis: Excised tumors are analyzed for AKR1C3 expression by Western blot and immunohistochemistry to confirm the link between enzyme levels and therapeutic response.[3]

Conclusion

Aldo-keto reductase 1C3 is a key enzyme in the metabolism of the bioreductive prodrug PR-104A. Its ability to activate the drug under aerobic conditions is a double-edged sword. On one hand, it contributes to dose-limiting toxicities by activating PR-104A in normal tissues like the bone marrow.[5] On the other hand, it renders tumors with high AKR1C3 expression particularly vulnerable to the drug, acting as a predictive biomarker for therapeutic sensitivity.[8][9][10] The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and investigating this critical interaction. For drug development professionals, this knowledge is vital for designing next-generation bioreductive prodrugs that are more selectively activated in the tumor microenvironment or for developing patient selection strategies based on AKR1C3 expression to maximize the therapeutic window of agents like PR-104.

References

- 1. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

PR-104: A Technical Guide to a Hypoxia-Activated DNA Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant potential as an anti-cancer therapeutic agent. This technical guide provides an in-depth overview of PR-104, focusing on its core mechanism as a DNA cross-linking agent. It details the metabolic activation of PR-104 under hypoxic conditions and via the aldo-keto reductase 1C3 (AKR1C3) enzyme, its interaction with DNA, and the subsequent cellular responses. This document summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the critical pathways involved in its mechanism of action.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors are characterized by regions of low oxygen, or hypoxia, which is associated with resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these hypoxic environments, leading to targeted tumor cell killing while minimizing toxicity to healthy, well-oxygenated tissues.[2] PR-104 is a "pre-prodrug" that is systemically converted to its active form, PR-104A, a dinitrobenzamide nitrogen mustard.[2][3] The activation of PR-104A is a dual-pathway process, relying on reduction in hypoxic conditions or enzymatic activation by AKR1C3, making it a promising candidate for treating a variety of solid tumors and hematological malignancies.[2][3]

The Activation Pathway of PR-104

The journey of PR-104 from an inert compound to a potent DNA cross-linking agent involves a multi-step activation process.

2.1. Systemic Conversion to PR-104A:

Following intravenous administration, the water-soluble phosphate ester pre-prodrug, PR-104, is rapidly hydrolyzed by systemic alkaline phosphatases into its more lipophilic alcohol derivative, PR-104A.[4][5] This conversion facilitates its entry into tumor cells.[3]

2.2. Bioreductive Activation of PR-104A:

Once inside the cell, PR-104A undergoes bioreduction to form the highly reactive DNA cross-linking species, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[6][7] This activation occurs through two main pathways:

-

Hypoxia-Dependent One-Electron Reduction: In the low-oxygen environment of tumors, PR-104A is reduced by one-electron reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR).[5][8] This process is highly selective for hypoxic cells because in the presence of oxygen, the initially formed nitro radical is rapidly re-oxidized back to the parent compound in a futile cycle.[5]

-

AKR1C3-Mediated Two-Electron Reduction: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][9] This two-electron reduction bypasses the oxygen-sensitive intermediate, directly producing the active metabolites.[5] This pathway is significant for tumors with high AKR1C3 expression, even in aerobic conditions.[2]

References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PR-104 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Investigating the Cellular Targets of PR-104: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational hypoxia-activated prodrug, PR-104. It delves into its core mechanism of action, cellular targets, and the experimental methodologies employed to elucidate its therapeutic potential. This document is intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.

Introduction: The Rationale for Targeting Tumor Hypoxia

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen concentration, a state known as hypoxia.[1] Hypoxic tumor cells are notoriously resistant to conventional radiotherapy and chemotherapy, contributing significantly to treatment failure.[1] Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to exploit this unique feature of the tumor microenvironment. These agents are administered in a relatively non-toxic form and are selectively activated to their cytotoxic state by reductase enzymes that are overexpressed or highly active in hypoxic conditions.[1]

PR-104 is a "pre-prodrug" that is rapidly converted in the body to its active prodrug form, PR-104A.[1][2] PR-104A is a dinitrobenzamide mustard that was rationally designed to be a more effective and less toxic hypoxia-activated agent compared to its predecessors.[1] Its primary mechanism of action involves the generation of potent DNA cross-linking agents, leading to cell cycle arrest and apoptosis.[1][3]

Mechanism of Action and Cellular Activation

PR-104 undergoes a multi-step activation process to exert its cytotoxic effects. This process can be initiated through two distinct pathways: a hypoxia-dependent pathway and a hypoxia-independent pathway.

Hypoxia-Dependent Activation

Under hypoxic conditions, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[1][4] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle.[5] However, in the low-oxygen environment of a tumor, the nitro radical undergoes further reduction to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][5][6] These metabolites are potent nitrogen mustards that can induce DNA damage.

Hypoxia-Independent Activation by AKR1C3

Subsequent research revealed that PR-104A can also be activated under aerobic (normal oxygen) conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2][7] AKR1C3 catalyzes a two-electron reduction of PR-104A, directly forming the cytotoxic hydroxylamine metabolite PR-104H, bypassing the oxygen-sensitive nitro radical intermediate.[1][8] This finding has significant implications for the therapeutic window of PR-104, as AKR1C3 is expressed in some normal tissues, which can lead to "off-target" toxicity.[1][4] However, high AKR1C3 expression in certain tumor types, such as T-cell acute lymphoblastic leukemia (T-ALL), presents an opportunity for targeted therapy independent of hypoxia.[7][9]

The activation pathways of PR-104 are visualized in the signaling pathway diagram below.

The Ultimate Cellular Target: DNA

The active metabolites of PR-104, PR-104H and PR-104M, are potent DNA alkylating agents.[1] Their primary cellular target is genomic DNA. These reactive species form covalent bonds with DNA bases, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[10][11] ICLs are particularly detrimental to rapidly dividing cancer cells as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][3] The formation of ICLs is considered the principal mechanism of PR-104's antitumor activity.[11]

Quantitative Analysis of PR-104A Cytotoxicity

The cytotoxic potential of PR-104A is typically evaluated in vitro using various cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) under both aerobic and hypoxic conditions, and the hypoxic cytotoxicity ratio (HCR), which is the ratio of the aerobic IC50 to the hypoxic IC50. A higher HCR indicates greater selectivity for hypoxic cells.

| Cell Line | Cancer Type | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| H460 | Non-small cell lung | 7.3 | 0.51 | 14.3 |

| SiHa | Cervical | 22 | 1.0 | 22 |

| HT29 | Colorectal | >100 | 1.5 | >67 |

| A549 | Non-small cell lung | 15 | 0.75 | 20 |

| PC3 | Prostate | >100 | 7.3 | >13.7 |

| A2780 | Ovarian | >100 | 10 | >10 |

| C33A | Cervical | >100 | 8.0 | >12.5 |

| H1299 | Non-small cell lung | >100 | 12 | >8.3 |

Note: IC50 values can vary depending on the specific experimental conditions (e.g., exposure time). Data is compiled from preclinical studies.[10][12]

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the cellular targets and mechanism of action of PR-104.

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to grow into a colony, and it is a definitive measure of cell reproductive viability after exposure to a cytotoxic agent.

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

PR-104A

-

6-well or 100 mm tissue culture plates

-

Fixation solution (e.g., 10% neutral buffered formalin)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

-

Count the cells and determine viability (e.g., using trypan blue exclusion).

-

Seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow cells to attach for several hours in a 37°C, 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of PR-104A in complete culture medium.

-

For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O2 or less) for a specified period before and during drug exposure.

-

Aspirate the medium from the plates and add the medium containing the appropriate concentration of PR-104A.

-

Incubate for the desired exposure time (e.g., 2, 4, or 24 hours).

-

-

Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Return the plates to the incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's doubling time.

-

-

Fixation and Staining:

-

When colonies in the control plates are of a sufficient size (at least 50 cells), aspirate the medium.

-

Gently wash the plates with PBS.

-

Fix the colonies with a fixation solution for 15-30 minutes.

-

Stain the colonies with crystal violet solution for 30-60 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Analysis:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

Alkaline Comet Assay for DNA Interstrand Cross-links

This assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to quantify DNA interstrand cross-links.

Materials:

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Frosted microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or DAPI)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation:

-

Coat frosted microscope slides with a layer of 1% NMPA and allow to dry.

-

-

Cell Treatment and Embedding:

-

Treat cells with PR-104A as described for the clonogenic assay.

-

After treatment, harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Mix the cell suspension with 0.75% LMPA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Neutralize the slides by washing them with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized software to quantify the amount of DNA in the comet tail, which is inversely proportional to the degree of DNA cross-linking.

-

Western Blotting for AKR1C3 Expression

This technique is used to detect and quantify the levels of the AKR1C3 protein in cell lysates, which is crucial for determining the potential for aerobic activation of PR-104A.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AKR1C3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for AKR1C3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

The intensity of the band corresponding to AKR1C3 indicates its expression level.

-

LC-MS/MS Analysis of PR-104 Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method used to identify and quantify PR-104A and its metabolites (PR-104H and PR-104M) in biological samples.

Materials:

-

LC-MS/MS system

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

-

Extraction solvent (e.g., acetonitrile)

-

Internal standards

-

Biological samples (e.g., cell lysates, plasma)

Procedure:

-

Sample Preparation:

-

Extract the analytes from the biological matrix using a suitable solvent, often containing an internal standard for quantification.

-

Centrifuge to remove proteins and other debris.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the parent drug and its metabolites using a gradient elution on an appropriate column.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

The parent ions of PR-104A, PR-104H, and PR-104M are selected and fragmented.

-

Specific fragment ions are monitored for each compound to provide sensitive and selective quantification.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of PR-104.

Conclusion and Future Directions

PR-104 is a rationally designed hypoxia-activated prodrug with a well-defined mechanism of action centered on DNA cross-linking. Its dual activation pathways, dependent on both tumor hypoxia and AKR1C3 expression, offer a versatile approach to targeting a range of malignancies. The dose-limiting myelosuppression observed in clinical trials, likely due to off-target activation in AKR1C3-expressing normal tissues, has spurred the development of next-generation HAPs with improved tumor selectivity.[1] Ongoing research is focused on creating PR-104 analogs that are resistant to AKR1C3-mediated activation, thereby aiming to widen the therapeutic window and enhance the clinical potential of this class of anticancer agents.[4] A thorough understanding of the cellular targets and activation mechanisms of PR-104, as detailed in this guide, is paramount for the continued development and successful clinical translation of this and future generations of hypoxia-activated prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of hypoxia on human cancer cell line chemosensitivity | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of PR-104 in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104 is a hypoxia-activated prodrug that has demonstrated significant potential in preclinical cancer studies.[1][2] It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted systemically to its more lipophilic and active form, PR-104A.[2][3] The cytotoxic efficacy of PR-104A is primarily realized in the hypoxic microenvironment characteristic of solid tumors.[1] Under low-oxygen conditions, PR-104A undergoes one-electron reduction by enzymes such as cytochrome P450 oxidoreductase (POR) to form highly reactive nitrogen mustard metabolites, PR-104H (hydroxylamine) and PR-104M (amine).[1] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[1] Additionally, PR-104A can be activated independently of hypoxia through a two-electron reduction catalyzed by the aldo-keto reductase 1C3 (AKR1C3) enzyme, a significant factor in tumors with high AKR1C3 expression.[1][4]

These application notes provide a comprehensive guide for the in vitro evaluation of PR-104, with detailed protocols for key assays to characterize its activity in cancer cell lines.

Data Presentation

The cytotoxic activity of PR-104A is markedly increased under hypoxic conditions. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PR-104A in various human cancer cell lines under both aerobic (normoxic) and hypoxic (anoxic) conditions. The Hypoxic Cytotoxicity Ratio (HCR), calculated as the ratio of the normoxic IC50 to the hypoxic IC50, illustrates the drug's selectivity for hypoxic cells.[1]

| Cell Line | Cancer Type | IC50 (µM) - Normoxic | IC50 (µM) - Hypoxic | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | Cervical Carcinoma | 22 | 1 | 22 | [1] |

| H460 | Non-Small Cell Lung Cancer | 7 | 1 | 7 | [1] |

| HCT116 | Colon Carcinoma | 36 | 1 | 36 | [1] |

| HCT116 (POR o/e) | Colon Carcinoma | 319 | 1 | 319 | [1] |

| C33A | Cervical Carcinoma | Not Specified | Not Specified | Not Specified | [1] |

| A549 | Lung Carcinoma | Not Specified | Not Specified | Not Specified | [4] |

| Nalm6 | B-cell ALL | Not Specified | Not Specified | Not Specified | [5] |

| REH | B-cell ALL | Not Specified | Not Specified | Not Specified | [5] |

| RKO | Colon Carcinoma | Not Specified | Not Specified | Not Specified | [6][7] |

Note: "Not Specified" indicates that the exact values were not provided in the referenced abstracts. The table summarizes available data from multiple sources.

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and a typical experimental approach for studying PR-104, the following diagrams have been generated.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment by Clonogenic Survival Assay

This assay determines the ability of a single cell to form a colony, providing a measure of cell reproductive death after treatment with PR-104A.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

PR-104A (the alcohol form of PR-104)

-

Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

Glutaraldehyde solution (6.0% v/v)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and prepare a single-cell suspension.

-

Determine the appropriate number of cells to seed for each treatment condition to yield approximately 50-100 colonies per well in the untreated control. This requires prior optimization for each cell line.

-

Seed the predetermined number of cells into 6-well plates and allow them to attach overnight.

-

-

Hypoxia Induction (for hypoxic arm):

-

Place the plates designated for hypoxic treatment into a hypoxic chamber or incubator for at least 4 hours to allow for equilibration before drug treatment.

-

-

PR-104A Treatment:

-

Prepare a stock solution of PR-104A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of PR-104A in pre-warmed culture medium. For the hypoxic arm, use medium that has been pre-equilibrated to the hypoxic condition.

-

Remove the medium from the cells and add the PR-104A-containing medium. Include a vehicle-only control.

-

Incubate the cells for the desired exposure time (e.g., 4 or 24 hours) under either normoxic or hypoxic conditions.

-

-

Drug Washout and Colony Formation:

-

After the treatment period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.

-

Return the plates to a standard normoxic incubator and allow colonies to form for 10-14 days, or until colonies in the control wells are of a sufficient size.

-

-

Colony Staining and Counting:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 6.0% glutaraldehyde for at least 30 minutes.[8]

-

Aspirate the glutaraldehyde and stain with Crystal Violet solution for 30 minutes.[8]

-

Gently wash the plates with water and allow them to air dry.

-

Count colonies containing at least 50 cells using a stereomicroscope.[8]

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

-

Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Induction and Verification of Hypoxia in Cell Culture

Materials:

-

Hypoxia chamber or a tri-gas incubator with adjustable O₂ levels

-

Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)

-

Cobalt chloride (CoCl₂) or Deferoxamine (DFO) for chemical induction (optional)

-

Primary antibody against HIF-1α

-

Appropriate secondary antibody

-

Lysis buffer

-

Reagents for Western blotting

Procedure for Physical Hypoxia:

-

Cell Culture:

-

Induction of Hypoxia:

-

Seal the chamber and purge with the hypoxic gas mixture for a specified time to displace the air and achieve the desired oxygen concentration.[9]

-

Incubate the cells for the desired duration. For long-term experiments, periodic re-purging of the chamber may be necessary.

-

Procedure for Chemical Hypoxia (Alternative):

-

Prepare a stock solution of a chemical hypoxia-inducing agent like CoCl₂ (e.g., 25mM in sterile water) or DFO.[9][10]

-

Add the agent to the cell culture medium to achieve the desired final concentration (e.g., 100µM CoCl₂).[9]

-

Incubate the cells for a specified period (e.g., 24 hours) in a standard incubator.[9]

Verification of Hypoxia by Western Blot for HIF-1α:

-

Cell Lysis:

-

After hypoxic exposure, immediately place the culture plates on ice and wash with ice-cold PBS.

-

Add lysis buffer, scrape the cells, and collect the lysate. It is crucial to perform these steps quickly to prevent HIF-1α degradation.[10]

-

-

Protein Quantification and Sample Preparation:

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the HIF-1α band in the hypoxia-treated samples compared to the normoxic control confirms the hypoxic state.

-

Protocol 3: Assessment of DNA Damage by Comet Assay (Alkaline)

This assay is used to detect DNA strand breaks and can be modified to detect DNA interstrand cross-links, which are characteristic of PR-104A's mechanism of action.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMA) and normal melting point agarose (NMA)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green, Propidium Iodide)

-

Fluorescence microscope with appropriate filters

-

Comet assay analysis software

Procedure:

-

Cell Preparation:

-

Harvest cells after treatment with PR-104A and prepare a single-cell suspension in ice-cold PBS.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of NMA and allow it to solidify.

-

Mix a small volume of the cell suspension with LMA and pipette onto the NMA-coated slide. Cover with a coverslip and allow to solidify on ice.

-

-

Cell Lysis:

-

Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.

-

-

Alkaline Unwinding:

-

Immerse the slides in alkaline electrophoresis buffer for a sufficient time (e.g., 20-40 minutes) to allow the DNA to unwind.

-

-